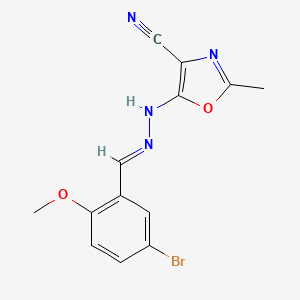
(E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a useful research compound. Its molecular formula is C13H11BrN4O2 and its molecular weight is 335.161. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a compound that belongs to the class of hydrazine derivatives and oxazole-containing compounds. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of this compound, particularly the presence of the oxazole moiety and the brominated benzylidene group, may contribute to its diverse biological effects.
Chemical Structure
The molecular formula of the compound is C18H13BrN4O2, with a molecular weight of approximately 397.23 g/mol. The structure includes an oxazole ring, which is known for its medicinal properties, and a hydrazine linkage that can enhance biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Oxazole derivatives have been reported to exhibit significant anticancer properties. Studies indicate that compounds with oxazole rings can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3) .
- The specific compound under investigation has shown promising results in preliminary studies, suggesting it may inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction.
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Initial findings suggest that it possesses moderate antibacterial activity, with effective minimum inhibitory concentrations (MICs) against strains like Escherichia coli and Staphylococcus aureus .
- The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the oxazole ring can significantly affect antimicrobial efficacy.
- Anti-inflammatory Properties :
Case Studies
Several studies have been conducted to assess the biological activity of similar compounds:
- Study 1 : A recent study focused on a series of oxazole derivatives demonstrated their cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions on the oxazole ring enhanced potency against breast cancer cells .
- Study 2 : Another investigation revealed that hydrazine derivatives exhibited significant antibacterial activity, with certain compounds showing selective toxicity towards cancer cells over normal cells . This selectivity is crucial for developing safer therapeutic agents.
Table 1: Biological Activity Summary of Related Compounds
Properties
IUPAC Name |
5-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2/c1-8-17-11(6-15)13(20-8)18-16-7-9-5-10(14)3-4-12(9)19-2/h3-5,7,18H,1-2H3/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKNUFBHOITDKK-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NN=CC2=C(C=CC(=C2)Br)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(O1)N/N=C/C2=C(C=CC(=C2)Br)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














